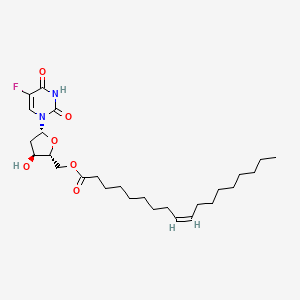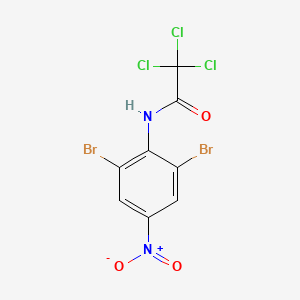
2,2,2-Trichloro-N-(2,6-dibromo-4-nitrophenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2,2-Trichloro-N-(2,6-dibromo-4-nitrophenyl)acetamide is an organic compound with a complex structure It is characterized by the presence of trichloroacetamide and dibromo-nitrophenyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-Trichloro-N-(2,6-dibromo-4-nitrophenyl)acetamide typically involves the reaction of 2,6-dibromo-4-nitroaniline with trichloroacetyl chloride. The reaction is carried out in the presence of a base, such as pyridine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions include maintaining a low temperature to control the exothermic nature of the reaction and to ensure the purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations is common. The final product is typically purified through recrystallization or chromatography techniques to achieve the desired purity.
Análisis De Reacciones Químicas
Types of Reactions
2,2,2-Trichloro-N-(2,6-dibromo-4-nitrophenyl)acetamide undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of electron-withdrawing groups.
Reduction Reactions: The nitro group can be reduced to an amine group under appropriate conditions.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the aromatic ring.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Reduction Reactions: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.
Major Products Formed
Substitution Reactions: The major products are substituted derivatives of the original compound.
Reduction Reactions: The primary product is the corresponding amine derivative.
Oxidation Reactions: The products include oxidized forms of the aromatic ring or the nitro group.
Aplicaciones Científicas De Investigación
2,2,2-Trichloro-N-(2,6-dibromo-4-nitrophenyl)acetamide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2,2,2-Trichloro-N-(2,6-dibromo-4-nitrophenyl)acetamide involves its interaction with specific molecular targets. The electron-withdrawing groups on the compound enhance its reactivity, allowing it to interact with nucleophilic sites on biological molecules. This interaction can lead to the inhibition of enzyme activity or disruption of cellular processes, contributing to its biological effects.
Comparación Con Compuestos Similares
Similar Compounds
2,2,2-Trichloroacetamide: Lacks the dibromo-nitrophenyl group, making it less reactive.
2,6-Dibromo-4-nitroaniline: Lacks the trichloroacetamide group, affecting its chemical properties and reactivity.
2,2,2-Trichloro-N-(2,6-dibromo-4-methoxyanilino)acetamide: Similar structure but with a methoxy group instead of a nitro group, altering its reactivity and applications.
Uniqueness
2,2,2-Trichloro-N-(2,6-dibromo-4-nitrophenyl)acetamide is unique due to the combination of trichloroacetamide and dibromo-nitrophenyl groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in research and industry.
Propiedades
Número CAS |
139592-36-2 |
|---|---|
Fórmula molecular |
C8H3Br2Cl3N2O3 |
Peso molecular |
441.3 g/mol |
Nombre IUPAC |
2,2,2-trichloro-N-(2,6-dibromo-4-nitrophenyl)acetamide |
InChI |
InChI=1S/C8H3Br2Cl3N2O3/c9-4-1-3(15(17)18)2-5(10)6(4)14-7(16)8(11,12)13/h1-2H,(H,14,16) |
Clave InChI |
BBBSLDFJIVOPCA-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=C(C(=C1Br)NC(=O)C(Cl)(Cl)Cl)Br)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(Acridin-3-yl)-1,2,3,4-tetrahydropyrimido[4,5-c]acridine](/img/structure/B14264671.png)
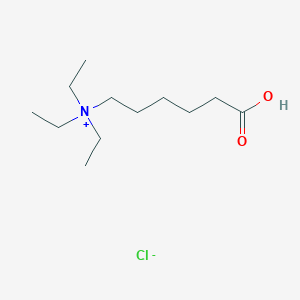
![2,2'-{Ditellane-1,2-diylbis[(2H-1,3-dithiol-4-yl-2-ylidene)]}bis(2H-1,3-dithiole)](/img/structure/B14264675.png)

![3-{[1-(1H-Indol-2-yl)-2-(pyridin-3-yl)ethenyl]sulfanyl}propane-1-thiol](/img/structure/B14264681.png)
![N-{Bis[(propan-2-yl)oxy]phosphoryl}glycylglycine](/img/structure/B14264689.png)
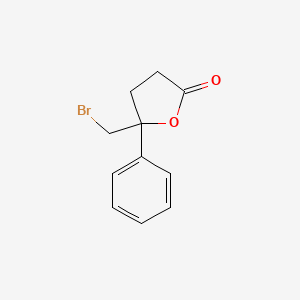

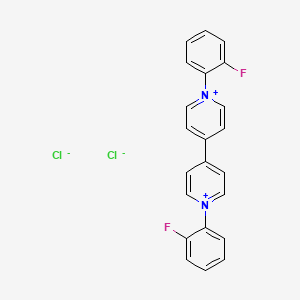
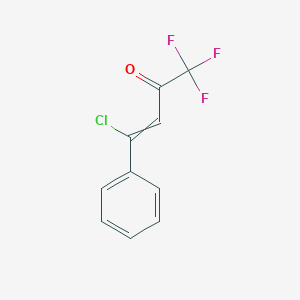
![Phenol, 2-[[(2-hydroxy-4-nitrophenyl)imino]methyl]-4-nitro-](/img/structure/B14264721.png)
![4-Phenyl-3-[(triphenyl-lambda~5~-phosphanylidene)amino]-1,3-thiazole-2(3H)-thione](/img/structure/B14264727.png)
![Acetic acid, [[bis(4-methoxyphenyl)methyl]imino]-, methyl ester](/img/structure/B14264737.png)
